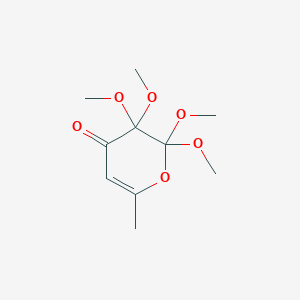
2,3-Dichlorobenzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzenediazonium is an organic compound with the molecular formula C6H3Cl2N2+. It is a diazonium salt derived from 2,3-dichloroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,3-dichloroaniline. The process involves the reaction of 2,3-dichloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction can be represented as follows:
C6H3Cl2NH2+NaNO2+2HCl→C6H3Cl2N2+Cl−+NaCl+2H2O
Industrial Production Methods: In industrial settings, the synthesis of 2,3-dichlorobenzenediazonium follows similar principles but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (CN).
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: This reaction occurs when the diazonium salt is warmed in water, forming phenol.
Sandmeyer Reaction: This involves the use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to replace the diazonium group with a halide.
Coupling Reactions: These reactions typically occur in alkaline conditions with phenols or aromatic amines to form azo compounds.
Major Products:
Phenol: Formed by substitution with the hydroxyl group.
Chlorobenzene/Bromobenzene: Formed via the Sandmeyer reaction.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
2,3-Dichlorobenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, particularly azo dyes.
Biology: Diazonium salts are used in histology for staining tissues.
Medicine: Research into diazonium compounds includes their potential use in drug delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzenediazonium involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group (-N2+) is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted aromatic compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 2,4-Dichlorobenzenediazonium
- 2,5-Dichlorobenzenediazonium
- 3,5-Dichlorobenzenediazonium
Comparison: 2,3-Dichlorobenzenediazonium is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed. Compared to its isomers, such as 2,4-dichlorobenzenediazonium and 2,5-dichlorobenzenediazonium, the position of the chlorine atoms affects the electronic distribution and steric hindrance, leading to differences in reaction rates and product selectivity.
Properties
IUPAC Name |
2,3-dichlorobenzenediazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3H/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYGFDYNQPADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503780 |
Source


|
| Record name | 2,3-Dichlorobenzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99339-83-0 |
Source


|
| Record name | 2,3-Dichlorobenzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)


![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)






![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
